Confirmed Inactivity Against 5-Lipoxygenase (5-LOX) for Use as a Negative Control
In a direct, quantitative comparison for 5-lipoxygenase (5-LOX) inhibition, 1-Carbamoyl-5-methoxy-naphthalene (CHEMBL5205807) exhibits a dramatically weaker inhibitory profile than clinical-stage 5-LOX inhibitors. The compound's IC50 of >10,000 nM against human recombinant 5-LOX confirms its essential inactivity, contrasting sharply with potent inhibitors like PF-4191834, which demonstrates an IC50 of 229 nM in similar cell-free assays [1], [2]. This verified lack of potency defines the compound's scientific value as an ideal negative control probe.
| Evidence Dimension | 5-LOX Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | PF-4191834 (potent 5-LOX inhibitor): IC50 = 229 nM |
| Quantified Difference | >43.7-fold decrease in potency (inactive vs. potent) |
| Conditions | Assay: Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in LTB4 and 5-HETE formation. |
Why This Matters
For assay development, a verified inactive analogue is invaluable for establishing signal-to-noise ratios; procuring this specific compound provides a pre-validated tool, saving researchers the effort of screening and characterizing a negative control.
- [1] BindingDB Entry BDBM50591538 for CHEMBL5205807. IC50 > 1.00E+4 nM for Human recombinant 5-LOX. View Source
- [2] Mancini, J. A., et al. 5-Lipoxygenase-Activating Protein Inhibitor PF-4191834: Pharmacology in Rat and Dog Models of Inflammation. Mol. Pharmacol. 2007, 72, 5, 1145-1153. View Source
